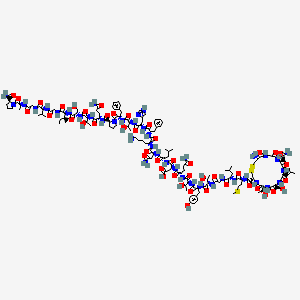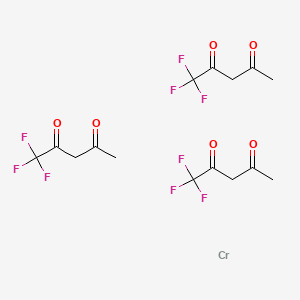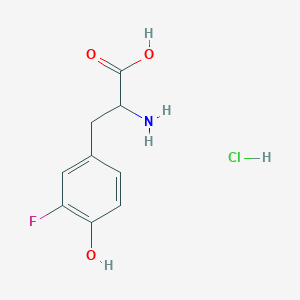![molecular formula C22H24N2O5 B13401309 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Val-Gly-OH, also known as fluorenylmethyloxycarbonyl-valine-glycine, is a dipeptide commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, allowing for selective reactions at other functional groups. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Gly-OH typically involves the coupling of Fmoc-protected valine with glycine. One common method involves dissolving Fmoc-Val-OH in a suitable solvent such as dry tetrahydrofuran (THF) and adding coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at low temperatures . The reaction mixture is then stirred until the coupling is complete, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of Fmoc-Val-Gly-OH often employs automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. These machines automate the repetitive cycles of deprotection, washing, and coupling, significantly increasing the efficiency and yield of peptide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Val-Gly-OH undergoes various chemical reactions, including:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group using a base such as piperidine in dimethylformamide (DMF).
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DCC and DMAP.
Cleavage: Removal of the peptide from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: DCC and DMAP in THF
Cleavage: TFA
Major Products Formed
The major products formed from these reactions include longer peptide chains and the free amino acids after deprotection and cleavage .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Val-Gly-OH is widely used in the field of organic chemistry for the synthesis of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids .
Biology
In biological research, Fmoc-Val-Gly-OH is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the synthesis of peptide-based drugs and biomaterials .
Medicine
In medicine, Fmoc-Val-Gly-OH is used in the development of peptide-based therapeutics, including vaccines and enzyme inhibitors .
Industry
Industrially, Fmoc-Val-Gly-OH is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Wirkmechanismus
The mechanism of action of Fmoc-Val-Gly-OH involves the selective protection of the amino terminus by the fluorenylmethyloxycarbonyl group. This allows for controlled reactions at other functional groups, facilitating the synthesis of complex peptides. The fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine
Fmoc-Val-OH: Fluorenylmethyloxycarbonyl-valine
Fmoc-Ala-Gly-OH: Fluorenylmethyloxycarbonyl-alanine-glycine
Uniqueness
Fmoc-Val-Gly-OH is unique due to its specific combination of valine and glycine, which imparts distinct properties to the resulting peptides. The presence of valine provides hydrophobic characteristics, while glycine offers flexibility, making this compound particularly useful in the synthesis of peptides with specific structural and functional requirements .
Eigenschaften
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMPPRIMKZLKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)


![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)


![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)

